molecular formula C40H64N6O11 B12773001 Boc-SAA-7-VV-OMe CAS No. 126333-30-0

Boc-SAA-7-VV-OMe

Cat. No.: B12773001
CAS No.: 126333-30-0
M. Wt: 805.0 g/mol
InChI Key: LTFAPJKCVABIFU-SVDJVBGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-SAA-7-VV-OMe is a chemical compound that belongs to the class of Boc-protected amino acids and peptides. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-SAA-7-VV-OMe typically involves the protection of the amino group with the Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions can vary, but common methods include using solvents like methanol or dioxane and catalysts such as oxalyl chloride . The reaction is usually carried out at room temperature for 1-4 hours, yielding high purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and sustainability of the process . These methods allow for the rapid and effective deprotection of Boc groups at high temperatures, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Boc-SAA-7-VV-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Lithium aluminum hydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Boc-SAA-7-VV-OMe involves the selective protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed using acidic reagents like trifluoroacetic acid . This allows for the controlled synthesis of peptides and other compounds by temporarily masking reactive sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-SAA-7-VV-OMe is unique due to its specific sequence and reactivity, making it particularly useful in the synthesis of complex peptides and proteins. Its stability and ease of deprotection also make it a preferred choice in various chemical reactions .

Properties

CAS No.

126333-30-0

Molecular Formula

C40H64N6O11

Molecular Weight

805.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(1S,2S)-2-[(1S,2S)-1-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]cyclopentanecarbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

LTFAPJKCVABIFU-SVDJVBGPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]2CCC[C@@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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